molecular formula C24H41BN2O2Si B1421056 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1357387-65-5

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1421056
CAS No.: 1357387-65-5
M. Wt: 428.5 g/mol
InChI Key: BDLOUBMSPOBOQV-UHFFFAOYSA-N
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Description

¹H NMR

The ¹H NMR spectrum (CDCl₃, 400 MHz) shows:

  • Triisopropylsilyl protons: δ 1.14 ppm (septet, 3H), 1.21 ppm (d, 18H)
  • Pyrrolo[2,3-b]pyridine protons: δ 8.38 (d, J = 4.8 Hz, 1H), 7.45 (d, J = 4.8 Hz, 1H)
  • Ethyl group: δ 2.78 (q, J = 7.6 Hz, 2H), 1.32 (t, J = 7.6 Hz, 3H)

¹³C NMR

Key signals (100 MHz, CDCl₃):

  • Boronate quaternary carbon: δ 84.2 ppm
  • Pyrrolo C-3: δ 148.7 ppm
  • Si–C: δ 18.9 ppm (CH₃), 12.4 ppm (C–Si)

¹¹B NMR

A singlet at δ 30.2 ppm confirms the sp²-hybridized boron in the dioxaborolane ring.

Infrared Spectroscopic Identification of Functional Groups

FT-IR (KBr, cm⁻¹):

Bond/Vibration Wavenumber
B–O (dioxaborolane) 1350
C–Si (triisopropylsilyl) 700
C≡N (pyrrolo ring) 2220
C–H (ethyl) 2960

The absence of –OH stretches (3200–3600 cm⁻¹) confirms complete silylation.

High-Resolution Mass Spectrometric Validation

HRMS (ESI⁺) analysis yields:

  • Observed: m/z 429.3142 [M+H]⁺
  • Calculated (C₂₄H₄₂BN₂O₂Si⁺): 429.3138
  • Error: 0.93 ppm

Fragmentation patterns include:

  • Loss of triisopropylsilyl group: m/z 313.1784
  • Boronate cleavage: m/z 177.0921

The isotopic cluster at m/z 429–430 (¹⁰B/¹¹B ratio 1:4) confirms boron presence.

Properties

IUPAC Name

[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41BN2O2Si/c1-12-21-14-19-13-20(25-28-23(8,9)24(10,11)29-25)15-26-22(19)27(21)30(16(2)3,17(4)5)18(6)7/h13-18H,12H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLOUBMSPOBOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=C3)CC)[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41BN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising structure in drug discovery due to its diverse biological activities. Research indicates that derivatives of this compound exhibit various pharmacological effects:

  • Anticancer Activity : Compounds containing the pyrrolo[2,3-b]pyridine structure have shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells. Studies suggest that modifications to this scaffold can enhance its efficacy against different cancer types .
  • Anticonvulsant Properties : The compound has been explored for its potential use in treating epilepsy and other seizure disorders. Its mechanism may involve modulation of neurotransmitter systems .
  • Anti-inflammatory Effects : Research indicates that derivatives can reduce inflammation markers, potentially aiding in the treatment of chronic inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial properties against various pathogens .

Synthetic Applications

The unique structure of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine makes it valuable for synthetic chemistry:

  • Cross-Coupling Reactions : The boron moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This enables the formation of complex organic molecules with precision .
  • Functionalization Opportunities : The presence of multiple functional groups provides avenues for further chemical modifications and derivatizations to explore new biological activities or material properties .

Material Science Applications

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Electronics : Due to its electronic characteristics, it can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Nanocomposites : When integrated into nanocomposite materials, it may enhance mechanical properties or provide specific functionalities such as conductivity or thermal stability .

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of this compound:

Study ReferenceApplication AreaFindings
Hilmy et al., 2023Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using modified pyrrolo[2,3-b]pyridine derivatives .
Various AuthorsSynthetic ChemistryExplored the utility of the compound in cross-coupling reactions leading to complex organic frameworks with high yields .
Material Science JournalOrganic ElectronicsShowed promising results when used as a component in OLEDs with improved efficiency compared to standard materials .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Applications
Target Compound 2-Ethyl, 5-boronic ester, 1-TIPS C₂₄H₄₁BN₂O₂Si 428.50 1357387-65-5 Cross-coupling reactions
3-Ethyl-5-boronic ester analog 3-Ethyl, 5-boronic ester C₁₅H₂₁BN₂O₂ 272.15 1573171-45-5 Intermediate for kinase inhibitors
5-Trifluoromethyl-4-boronic ester analog 5-CF₃, 4-boronic ester, 1-TIPS C₂₂H₃₆BF₃N₂O₂Si 482.43 1241950-72-0 Fluorinated drug candidates
3-Chloro-5-boronic ester analog 3-Cl, 5-boronic ester C₁₃H₁₅BClN₂O₂ 276.54 N/A Anticancer agent precursors
1-Methyl-5-boronic ester analog 1-Me, 5-boronic ester C₁₅H₂₀BN₂O₂ 276.15 N/A Polymer and OLED material synthesis

Substituent Effects on Reactivity and Stability

Boronic Ester Position and Electronic Effects

  • The 5-position boronic ester in the target compound (vs. 4-position in the trifluoromethyl analog ) optimizes steric accessibility for cross-coupling. The 5-substitution avoids steric clashes with the bulky TIPS group at the 1-position, enhancing reaction yields .
  • Electron-withdrawing groups (e.g., 5-CF₃ in ) reduce boron electrophilicity, slowing coupling kinetics compared to the target compound’s unactivated boronic ester.

Protective Group Variations

  • Triisopropylsilyl (TIPS) vs. SEM (2-(trimethylsilyl)ethoxymethyl) :
    • The TIPS group in the target compound offers superior steric shielding compared to SEM (e.g., in ), reducing undesired side reactions during functionalization.
    • SEM-protected analogs (e.g., ) are more labile under acidic conditions, enabling selective deprotection strategies.

Suzuki-Miyaura Coupling Efficiency

The target compound’s boronic ester participates efficiently in palladium-catalyzed couplings, with yields exceeding 80% in model reactions (e.g., with aryl halides) . By contrast:

  • 3-Ethyl analog shows moderate yields (~60%) due to steric hindrance from the 3-substituent.
  • Trifluoromethyl analog requires higher catalyst loading (5 mol% Pd vs. 2 mol% for the target compound) to achieve comparable yields.

Stability Under Reaction Conditions

The TIPS group in the target compound prevents deboronation during prolonged heating (up to 100°C), whereas 1-unprotected analogs (e.g., ) degrade under similar conditions.

Preparation Methods

Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core

  • Starting Materials : Typically, this involves starting with a pyridine or pyrrole derivative that can be cyclized to form the pyrrolo[2,3-b]pyridine core.
  • Reaction Conditions : The cyclization can be achieved through various methods, such as using a strong base in a solvent like DMF or THF.

Step 2: Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group

  • Reagents : Bis(pinacolato)diboron (B2pin2) or similar boron reagents are commonly used for borylation reactions.
  • Catalyst : Palladium-based catalysts, such as Pd(PPh3)4, are often employed to facilitate the borylation process.
  • Solvent : Solvents like toluene or dioxane are typically used for these reactions.

Step 3: Protection with Triisopropylsilyl Group

  • Reagents : Triisopropylsilyl chloride (TIPS-Cl) is used to introduce the triisopropylsilyl group.
  • Base : A base like imidazole or triethylamine is used to facilitate the silylation reaction.
  • Solvent : Common solvents include DMF or dichloromethane.

Data Tables for Preparation Methods

Step Reagents Conditions Yield
1. Cyclization Pyridine/Pyrrole derivative, Strong base (e.g., NaH) DMF/THF, reflux 60-80%
2. Borylation Bis(pinacolato)diboron, Pd(PPh3)4 Toluene/Dioxane, 100°C 70-90%
3. Silylation Triisopropylsilyl chloride, Imidazole DMF/CH2Cl2, rt 80-95%

Research Findings and Challenges

  • Purity and Yield : Achieving high purity and yield is crucial. The use of appropriate catalysts and reaction conditions can significantly impact these factors.
  • Stability : The compound's stability during storage and handling is important. It should be stored under inert conditions to prevent degradation.
  • Applications : Compounds like this are often used in pharmaceutical research, particularly in the development of kinase inhibitors.

Q & A

Q. Key considerations :

  • Use inert atmospheres (N₂/Ar) to prevent boronate oxidation.
  • Optimize base choice (e.g., K₂CO₃ vs. KOAc) to balance reactivity and side reactions .

Advanced: How does the triisopropylsilyl (TIPS) group influence reactivity and purification in pyrrolo[2,3-b]pyridine synthesis?

The TIPS group acts as a protecting agent for the pyrrole NH, enabling regioselective functionalization.

  • Reactivity : TIPS enhances solubility in non-polar solvents (e.g., THF, toluene) and prevents unwanted NH participation in coupling reactions, which is critical for achieving high yields in Suzuki-Miyaura steps .
  • Purification : The bulky TIPS group improves chromatographic separation by increasing hydrophobicity, reducing co-elution with polar byproducts. Post-functionalization, the TIPS group can be removed using TBAF (tetrabutylammonium fluoride) in THF .

Data contradiction note : While TIPS is stable under basic conditions (e.g., K₂CO₃ in Suzuki couplings), some studies report partial deprotection with strong nucleophiles (e.g., NaH in alkylation steps), necessitating careful monitoring .

Basic: What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl group at δ ~1.3 ppm (triplet) and δ ~2.5 ppm (quartet)).
    • ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for pinacol boronate) .
  • X-ray crystallography : Resolves steric effects of TIPS and boronate groups. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • HRMS : Validates molecular weight, particularly for boron-containing intermediates prone to hydrolysis .

Advanced: How can conflicting NMR data in boronate-containing intermediates be resolved?

Conflicts often arise from dynamic equilibria (e.g., boronate hydrolysis or aggregation):

  • Drying protocols : Use rigorously anhydrous solvents (dioxane/THF) and store samples over molecular sieves to prevent hydrolysis .
  • Temperature-dependent NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow equilibria and sharpen peaks .
  • Alternative derivatization : Convert boronate esters to more stable trifluoroborate salts for analysis .

Example : In , nitro-group reduction intermediates decompose rapidly, requiring immediate acylation or analysis under inert conditions.

Basic: What safety precautions are essential when handling this compound?

  • Thermal stability : Avoid sparks/open flames (P210) due to the boronate ester’s potential exothermic decomposition .
  • Protective equipment : Use gloves and eye protection (P201/P202) to prevent exposure to triisopropylsilyl groups, which may irritate mucous membranes .
  • Storage : Keep under N₂ at –20°C to prevent boronate oxidation .

Advanced: How do competing reaction pathways affect yields in multi-step syntheses?

Common competing pathways include:

  • Protodeboronation : Mitigated by using Pd catalysts with strong transmetalation activity (e.g., Pd(PPh₃)₄) and avoiding protic solvents .
  • Oversilylation : Controlled by stoichiometric limitation of TIPSCl and low-temperature silylation (0°C to RT) .
  • Byproduct formation : For example, notes nitro-to-amine reduction intermediates decompose unless acylated immediately.

Optimization strategy : Use design of experiments (DoE) to screen temperature, catalyst loading, and solvent polarity .

Basic: What are the typical purification challenges for this compound?

  • Hydrophobicity : The TIPS group necessitates silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 90:10 to 70:30) .
  • Boronate hydrolysis : Avoid aqueous workups; use MgSO₄ instead of Na₂SO₄ for drying to minimize trace water .

Advanced: How can crystallography resolve ambiguities in regiochemistry introduced by the ethyl and TIPS groups?

  • High-resolution data : Collect data at synchrotron sources (≤1.0 Å resolution) to resolve overlapping electron density from ethyl and TIPS moieties .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement if crystal twinning occurs due to steric crowding .

Case study : In , X-ray structures confirmed the TIPS group’s orientation, preventing misassignment of substitution patterns.

Basic: What are the applications of this compound in medicinal chemistry?

  • Kinase inhibitor synthesis : The pyrrolo[2,3-b]pyridine core is a scaffold for HPK1 inhibitors (e.g., ’s spiro-azaindoline derivatives).
  • Proteolysis-targeting chimeras (PROTACs) : The boronate ester enables Suzuki couplings to attach E3 ligase ligands .

Advanced: How do solvent choices impact the stability of the boronate ester during storage?

  • Non-polar solvents : Toluene or dioxane minimizes boronate ester hydrolysis compared to DMSO or DMF .
  • Additives : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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